molecular formula C12H15BrF2N2O3 B1415794 Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate CAS No. 2231674-30-7

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

Cat. No.: B1415794
CAS No.: 2231674-30-7
M. Wt: 353.16 g/mol
InChI Key: OWXXPAAABQPPSP-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C12H15BrF2N2O3 It is characterized by the presence of a pyridine ring substituted with bromine, difluoromethoxy, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-pyridinemethanol and tert-butyl isocyanate.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and carbamate groups can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((5-chloro-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
  • Tert-butyl ((5-fluoro-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
  • Tert-butyl ((5-iodo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

Uniqueness

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This uniqueness allows for selective modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl N-[[5-bromo-6-(difluoromethoxy)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2N2O3/c1-12(2,3)20-11(18)17-6-7-4-8(13)9(16-5-7)19-10(14)15/h4-5,10H,6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXXPAAABQPPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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